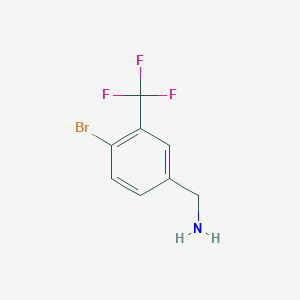

4-Bromo-3-(trifluoromethyl)benzylamine

描述

4-Bromo-3-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. Its molecular formula is C₈H₇BrF₃N, with an approximate molecular weight of 238–240 g/mol (estimated based on analogs in , and 5). The compound’s structure combines electron-withdrawing groups (Br and CF₃), which influence its reactivity, solubility, and applications in pharmaceuticals and agrochemical synthesis.

Key properties include:

- Substituent effects: The CF₃ group enhances lipophilicity and metabolic stability, while the Br atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications: Used as an intermediate in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.

属性

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRXFOAJILTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672895 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-70-5 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of 4-Bromo-3-(trifluoromethyl)benzonitrile

One common synthetic route involves hydrogenation or chemical reduction of the corresponding benzonitrile derivative:

- Starting Material: 4-Bromo-3-(trifluoromethyl)benzonitrile

- Reduction Conditions: Catalytic hydrogenation using Raney nickel or other catalysts in the presence of ammonia or aqueous media, often with alcohol solvents such as 2-propanol or tert-butanol.

- Process Notes: Continuous addition of benzonitrile to the hydrogenation mixture improves selectivity and reduces by-products such as dehalogenated impurities.

- Outcomes: High purity benzylamine product with yields typically exceeding 90% under optimized conditions.

- Industrial Relevance: The process is amenable to scale-up using continuous flow reactors to maintain reaction control and safety.

This method is supported by patent literature describing similar halogenated benzylamine preparations, emphasizing mild conditions and high selectivity through controlled feed rates and catalyst choice.

Reduction of 4-Bromo-3-(trifluoromethyl)benzaldehyde

An alternative approach involves reduction of the corresponding benzaldehyde intermediate to the benzylamine:

Step 1: Preparation of 4-Bromo-3-(trifluoromethyl)benzaldehyde by oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol using manganese dioxide in dichloromethane at room temperature for 12 hours, achieving yields around 82%.

Step 2: Conversion of the aldehyde to benzylamine via reductive amination or direct amination methods.

This route benefits from the availability of the benzyl alcohol precursor and mild oxidation conditions, providing a clean intermediate for further transformation.

Bromination of 3-(Trifluoromethyl)toluene Derivatives

Direct bromination of 3-(trifluoromethyl)toluene or related benzyl derivatives is another viable method:

- Method: Radical bromination using bromine or N-bromosuccinimide (NBS) with radical initiators such as azobisisobutyronitrile (AIBN).

- Conditions: Reflux in solvents like carbon tetrachloride or chloroform.

- Outcome: Formation of 4-bromo-3-(trifluoromethyl)benzyl bromide, which can be further converted to benzylamine via nucleophilic substitution with ammonia or amine sources.

Industrial processes may employ continuous flow reactors to improve reaction control and safety during bromination.

化学反应分析

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of various substituted benzylamine derivatives.

科学研究应用

Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)benzylamine has been explored for its potential applications in drug development. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of pharmaceutical compounds.

- Case Study: Sphingosine-1-Phosphate Receptor Agonists

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex fluorinated compounds.

- Example: Synthesis of Dibrominated Compounds

Agrochemicals

The unique properties of this compound have led to its investigation in the development of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.

作用机制

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target molecules.

相似化合物的比较

Substituent Positioning and Electronic Effects

The table below compares substituent positions and electronic effects of related benzylamine derivatives:

Key Findings :

Key Findings :

生物活性

4-Bromo-3-(trifluoromethyl)benzylamine is a compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzylamine backbone, contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₈H₇BrF₃N

- Molecular Weight : 254.05 g/mol

- Chemical Structure : The structure features a bromine atom and a trifluoromethyl group, which significantly influence its electronic properties and reactivity in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits potential antitumor properties , with derivatives showing cytotoxic effects against various cancer cell lines. The fluorinated nature of the compound enhances its pharmacological profile, affecting bioavailability and metabolic stability.

The compound's biological activity is attributed to its interaction with several biological targets, particularly in pathways related to neurotransmitter synthesis. This interaction may lead to implications for central nervous system applications and other therapeutic areas.

Case Studies and Research Findings

-

Antitumor Activity :

- Studies have demonstrated that fluorinated benzylamines can exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth in vitro.

-

Neurotransmitter Synthesis :

- The compound has been noted for its role as an inhibitor in biochemical pathways involving neurotransmitter synthesis. This suggests potential applications in treating neurological disorders.

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzylamine | Fluorine instead of Bromine | Enhanced solubility and bioactivity |

| 3-(Trifluoromethyl)benzylamine | Lacks Bromine | More reactive due to absence of electron-withdrawing group |

| 4-Bromo-3-methylbenzylamine | Methyl group instead of trifluoromethyl | Different steric effects impacting reactivity |

Safety and Toxicity

This compound is classified as a hazardous material, with potential risks including severe skin burns and eye damage upon contact. Proper handling procedures are essential when working with this compound in laboratory settings.

常见问题

Q. What are the established synthetic routes for 4-Bromo-3-(trifluoromethyl)benzylamine, and what intermediates are critical?

The synthesis typically involves functionalizing benzylamine precursors with bromo and trifluoromethyl groups. A common approach starts with 4-Bromo-3-(trifluoromethyl)aniline (CAS RN 393-36-2), which undergoes reductive amination or nucleophilic substitution to introduce the benzylamine moiety . Boronic acid intermediates are also pivotal due to the bromo group's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization . Key intermediates include 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS RN 372120-55-3), which can be converted to the target compound via reductive amination .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm the position of substituents and purity. The trifluoromethyl group exhibits distinct signals at ~-60 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., molecular ion peak at m/z 253.99) and fragmentation patterns .

- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, as demonstrated in structurally similar benzylamine derivatives .

- UV-Vis Spectroscopy: Monitors electronic transitions in applications like nanotube synthesis, where absorbance peaks correlate with π-π* interactions .

Q. What safety protocols are recommended for handling this compound?

- Storage: Store at 0–6°C in airtight containers to prevent degradation, as recommended for related trifluoromethylbenzylamines .

- Hazard Mitigation: Use PPE (gloves, goggles) due to acute toxicity risks (GHS Hazard Class 6.1). Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Transport: Classified under UN 3259 (corrosive solids), requiring compliance with IATA/IMDG regulations for air/sea freight .

Advanced Research Questions

Q. How do the bromo and trifluoromethyl groups influence bioactivity in drug design?

The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. For example, docking studies show similar compounds bind to microbial enzymes (e.g., leucyl-tRNA synthetase), suggesting antifungal potential . The bromo group serves as a handle for late-stage functionalization, enabling the synthesis of analogs like AUY954, a sphingosine-1-phosphate receptor agonist .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS)?

- Orthogonal Techniques: Combine NMR with IR spectroscopy to cross-verify functional groups. For example, IR peaks at 1120 cm confirm C-F stretches .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

- Isotopic Labeling: Use deuterated solvents to eliminate solvent peaks in NMR, improving signal clarity .

Q. What strategies are effective for separating isomers during synthesis?

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution .

- Crystallization: Leverage differences in solubility between diastereomers. For example, benzaldimine intermediates (e.g., N-cyclopentyl-3-bromo-4-fluorobenzaldimine) form distinct crystals under controlled conditions .

Q. What role does this compound play in materials science?

It serves as a precursor for self-assembled nanostructures. For instance, tyrosine-derived benzylamines form UV-stable nanotubes (BTTPNTs) characterized by XRD and SEM, with applications in photoresistive coatings . The bromo group also enables functionalization of metal-organic frameworks (MOFs) for catalytic applications .

Q. How does the bromo group facilitate reactivity in cross-coupling reactions?

The C-Br bond undergoes oxidative addition with palladium catalysts in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example, coupling with phenylboronic acid yields biaryl derivatives, critical in medicinal chemistry . Reaction conditions (e.g., solvent, ligand) are optimized using design of experiments (DoE) to minimize dehalogenation side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。